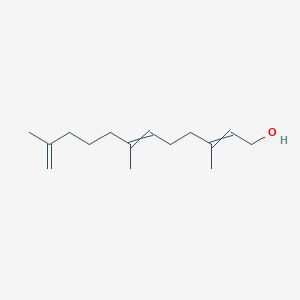

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol

Description

Nomenclature and Chemical Classification within Sesquiterpenoids

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol is an organic compound classified as an acyclic sesquiterpene alcohol. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units, giving them a characteristic 15-carbon backbone (C15). foodb.canih.gov The systematic IUPAC name precisely describes its molecular structure: a twelve-carbon (dodeca) chain with three double bonds (trien) located at the 2nd, 6th, and 11th carbon positions, and a primary alcohol (-ol) group at the first carbon (C1). foodb.ca Three methyl groups are attached as substituents at carbons 3, 7, and 11.

This compound belongs to the superclass of lipids and lipid-like molecules and the class of prenol lipids. foodb.ca As an acyclic, or open-chain, compound, it lacks any ring structures in its molecular framework. foodb.ca It is part of a large family of naturally occurring isoprenoid alcohols that are studied extensively in organic chemistry and biochemistry.

| Property | Value |

| Chemical Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Classification | Sesquiterpenoid, Acyclic Sesquiterpene Alcohol |

| Super Class | Lipids and lipid-like molecules |

| Direct Parent | Sesquiterpenoids |

Structural Isomerism of Dodecatrienols: Focusing on Double Bond Position and Stereochemistry (e.g., 2,6,10-trien vs. 2,6,11-trien; E/Z Isomers)

Structural isomerism occurs when compounds share the same molecular formula but differ in the connectivity of their atoms. docbrown.infobyjus.com The dodecatrienol (B1260970) family, with the formula C₁₅H₂₆O, exhibits extensive isomerism, primarily differentiated by the position of the double bonds and the location of the alcohol functional group. libretexts.org

A prominent structural isomer of this compound is Farnesol (B120207) , which has the IUPAC name 3,7,11-Trimethyldodeca-2,6,10 -trien-1-ol. researchgate.netnist.govnist.gov The only structural difference between these two molecules is the position of the terminal double bond: at C11 in the subject compound versus C10 in farnesol. This seemingly minor shift in the double bond position creates a distinct chemical entity with potentially different properties and biological activities.

Another key structural isomer is Nerolidol (B1678203) , or 3,7,11-trimethyldodeca-1,6,10 -trien-3 -ol. vulcanchem.comnih.gov Nerolidol differs from both farnesol and the subject compound in the positions of a double bond (at C1 instead of C2) and the alcohol group (a tertiary alcohol at C3 instead of a primary alcohol at C1). nih.govnih.gov

Beyond the positional isomerism of double bonds, stereoisomerism plays a crucial role in the diversity of these compounds. The presence of double bonds allows for E/Z isomerism (also known as cis/trans isomerism). docbrown.info This occurs because rotation around the C=C double bond is restricted.

Z isomer : The higher-priority substituent groups on each carbon of the double bond are on the same side. docbrown.info

E isomer : The higher-priority substituent groups on each carbon of the double bond are on opposite sides. docbrown.info

For a molecule like farnesol (2,6,10-trien-1-ol), isomerism can exist at both the C2 and C6 double bonds, leading to four possible stereoisomers: (2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z). nist.govnist.gov For example, (2E,6E)-Farnesol is commonly referred to as trans,trans-Farnesol. chemspider.com Similarly, this compound can exhibit E/Z isomerism at its C2 and C6 double bonds.

| Isomer Name | IUPAC Name | Key Structural Differences |

| This compound | This compound | Terminal double bond at C11; Primary alcohol at C1 |

| Farnesol | 3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | Terminal double bond at C10; Primary alcohol at C1 nist.gov |

| Nerolidol | 3,7,11-Trimethyldodeca-1,6,10-trien-3-ol | Double bond at C1; Tertiary alcohol at C3 nih.gov |

Significance and Academic Research Context of Acyclic Sesquiterpene Alcohols in Chemical Biology

Acyclic sesquiterpene alcohols are a fundamentally important class of compounds in chemical biology, serving diverse roles in nature and attracting significant academic interest. mdpi.com They are key secondary metabolites in plants, where they function as defense compounds against herbivores and pathogens, and as signaling molecules. nih.gov

The biological roles of well-studied isomers like farnesol and nerolidol provide a research context for the entire class of C15H26O alcohols.

Farnesol is widely distributed in the essential oils of many plants and is used in perfumery. gerli.com In biological systems, it acts as a natural pesticide for mites and is a pheromone for various insects. gerli.com Research has also identified farnesol as a "quorum-sensing molecule" in fungi, where it can inhibit the transition from yeast to mycelial form. gerli.com

Nerolidol is also found in many plant essential oils and is used as a flavoring agent and in fragrances. nih.govgerli.com In plants, it can be produced in response to insect feeding and subsequently transformed into a compound that attracts predatory insects, serving as an indirect defense mechanism. gerli.com

The academic interest in these compounds is driven by their vast structural diversity and their wide range of biological activities. mdpi.com Research investigates their potential as antioxidant, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The study of compounds like this compound is part of a broader effort to understand how the specific arrangement of atoms and functional groups within this isomeric family influences their biological function and potential applications. researchgate.net

Structure

3D Structure

Properties

CAS No. |

807656-90-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

3,7,11-trimethyldodeca-2,6,11-trien-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,16H,1,5-8,10,12H2,2-4H3 |

InChI Key |

FYRVALWEYNLESV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCC(=CCCC(=CCO)C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Context

Distribution in Biological Systems

Farnesol (B120207) is not uniformly distributed in nature; its presence has been identified in specific organisms, ranging from plants to fungi.

The occurrence of 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol has been investigated in various plant species. Notably, it has been successfully isolated and identified from the leaves of Euclea crispa, a plant native to parts of Africa.

In the context of Humulus lupulus (hops), a key ingredient in brewing, research has indicated the presence of related compounds. Studies on the essential oil of hops have identified (E)-β-farnesene as a significant constituent. semanticscholar.orgmfd.org.mk Farnesene (B8742651) is a hydrocarbon precursor to the alcohol farnesol. While direct isolation of high concentrations of farnesol from hops is not widely reported, the presence of its farnesene counterpart points to the biochemical pathways for its potential synthesis.

Conversely, extensive analysis of the essential oil from Pinus densiflora (Japanese red pine) has not revealed this compound as a major component. nih.govnih.gov The essential oil of this pine is primarily composed of other monoterpenes and sesquiterpenes. Similarly, phytochemical screenings of Cayratia trifolia have confirmed the presence of a general class of compounds known as terpenoids. jetir.orgsemanticscholar.orgijrar.org However, specific studies on the chemical constituents of its leaves have led to the isolation of other compounds like β-sitosterol, stigmasterol, squalene (B77637), and lutein, with no specific mention of farnesol. derpharmachemica.com

Table 1: Occurrence of this compound and Related Compounds in Selected Plant Species

| Plant Species | Compound Identified | Notes |

|---|---|---|

| Euclea crispa | This compound (Farnesol) | Isolated and identified from leaf extracts. |

| Humulus lupulus | (E)-β-farnesene | A closely related sesquiterpene hydrocarbon found in the essential oil. semanticscholar.orgmfd.org.mk |

| Pinus densiflora | Not significantly present | Not identified as a major constituent in essential oil analyses. nih.govnih.gov |

| Cayratia trifolia | Terpenoids (general) | Specific identification of farnesol has not been reported. jetir.orgsemanticscholar.orgijrar.orgderpharmachemica.com |

Beyond the plant kingdom, this compound is a known metabolite of the dimorphic fungus Candida albicans. In this organism, farnesol functions as a quorum-sensing molecule, a form of intercellular communication that allows the fungal cells to coordinate their behavior based on population density.

This compound is a constituent of numerous essential oils obtained from a wide array of plants. Its presence contributes to the characteristic aroma of these oils.

Isolation Methodologies from Natural Sources

The extraction and purification of this compound from natural sources involve a series of sophisticated laboratory techniques designed to isolate this specific molecule from a complex mixture of other phytochemicals.

The initial step in isolating farnesol from plant matter is extraction. The choice of method depends on the nature of the plant material and the desired purity of the initial extract.

Steam Distillation : This is a common method for extracting essential oils from plant tissues. iastate.edunih.govresearchgate.netmdpi.comyoutube.com High-pressure steam is passed through the plant material, causing the volatile compounds, including farnesol, to vaporize. The vapor is then condensed and collected. The oily, water-insoluble fraction containing the essential oils is then separated from the aqueous phase.

Solvent Extraction : This technique involves the use of organic solvents to dissolve the desired compounds from the plant matrix. researchgate.net The choice of solvent is crucial and is based on the polarity of the target molecule. For a moderately polar compound like farnesol, solvents such as methanol, ethanol, hexane, or ethyl acetate (B1210297) are often employed. The plant material is macerated in the solvent, which is then evaporated to yield a concentrated extract.

Supercritical Fluid Extraction (SFE) : A more advanced and environmentally friendly technique, SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. rsc.orgnih.govnih.govmdpi.comresearchgate.net By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of compounds like farnesol. This method avoids the use of harsh organic solvents and can yield highly pure extracts.

Following initial extraction, the crude extract contains a mixture of various compounds. To isolate this compound in a pure form, various chromatographic techniques are employed. nih.govnih.gov

Column Chromatography : This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected, and those containing the target compound are identified and combined.

Flash Chromatography : This is a rapid form of column chromatography that uses pressure to force the solvent through the column, significantly reducing the separation time. semanticscholar.org It is often used for preparative-scale purifications.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient chromatographic technique that uses high pressure to pass the solvent through a column with very fine particles. sielc.commdpi.com Preparative HPLC can be used to isolate highly pure farnesol from complex mixtures.

Counter-Current Chromatography (CCC) : This is a liquid-liquid partition chromatography technique that does not use a solid support. nih.govmdpi.com The separation occurs between two immiscible liquid phases, one stationary and one mobile. CCC is particularly useful for separating polar compounds and can handle larger sample loads than preparative HPLC.

Table 2: Summary of Isolation and Purification Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Extraction | ||

| Steam Distillation | Separation of volatile compounds based on their boiling points with steam. iastate.edunih.govresearchgate.netmdpi.comyoutube.com | Extraction of essential oils containing farnesol. |

| Solvent Extraction | Dissolving compounds in a suitable organic solvent. researchgate.net | Initial extraction from plant tissues. |

| Supercritical Fluid Extraction | Using a supercritical fluid (e.g., CO2) as a selective solvent. rsc.orgnih.govnih.govmdpi.comresearchgate.net | Green and efficient extraction of farnesol. |

| Purification | ||

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. nih.gov | Basic purification of crude extracts. |

| Flash Chromatography | Pressurized column chromatography for faster separations. semanticscholar.org | Rapid, preparative-scale isolation. |

| HPLC | High-pressure liquid chromatography for high-resolution separation. sielc.commdpi.com | High-purity isolation and analysis. |

| Counter-Current Chromatography | Liquid-liquid partition chromatography without a solid support. nih.govmdpi.com | Purification of polar compounds and larger sample loads. |

Biosynthetic Pathways and Enzymatic Mechanisms

Isoprenoid Biosynthesis Pathway Involvement

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol, commonly known as farnesol (B120207), is an acyclic sesquiterpene alcohol that plays a crucial role in a variety of biological processes. wikipedia.org Its production is deeply rooted in the isoprenoid biosynthesis pathway, a fundamental metabolic route responsible for the synthesis of a vast array of natural products, including sterols, hormones, and vitamins. pnas.orgtamu.eduresearchgate.net This pathway generates isoprenoids from the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). proquest.com

Farnesyl pyrophosphate (FPP) is a key 15-carbon intermediate in the isoprenoid pathway and serves as the direct precursor to farnesol. wikipedia.orgpnas.orgtamu.edu FPP is formed through the sequential condensation of IPP units. proquest.com Specifically, the reaction of geranyl pyrophosphate (GPP) with IPP leads to the formation of FPP. wikipedia.org This molecule stands at a critical branch point in metabolism, from which various biosynthetic pathways diverge. pnas.orgtamu.edu For instance, two molecules of FPP can be joined to form squalene (B77637), a precursor to steroids and cholesterol. wikipedia.orgwikipedia.org Alternatively, FPP can be dephosphorylated to yield farnesol. nih.gov The synthesis of farnesol from FPP is a significant step, as farnesol itself has distinct biological activities and can also be re-phosphorylated back to FPP to be utilized in other metabolic pathways. pnas.orgtamu.edunih.gov

The conversion of farnesyl pyrophosphate to farnesol is facilitated by the action of specific enzymes. In various organisms, phosphatases have been identified that can hydrolyze FPP to farnesol. nih.gov For example, in Escherichia coli, the integral membrane phosphatases PgpB and YbjG have been shown to effectively hydrolyze FPP to produce farnesol. nih.gov In the fungus Candida albicans, cell extracts have demonstrated enzymatic activity that converts FPP to farnesol. asm.org

Furthermore, plant cells possess kinase activities that can convert farnesol back to farnesyl monophosphate (F-P) and subsequently to FPP. pnas.orgtamu.edunih.govnih.gov These reactions are often dependent on CTP as the phosphoryl donor. pnas.orgtamu.edunih.govnih.gov This reversible phosphorylation highlights a salvage pathway that allows cells to utilize exogenous or endogenously produced farnesol for the biosynthesis of other essential isoprenoids. pnas.orgtamu.eduresearchgate.net

| Organism/System | Enzyme/Enzyme Class | Reaction Catalyzed | Reference |

|---|---|---|---|

| Escherichia coli | PgpB and YbjG (phosphatases) | Farnesyl pyrophosphate → Farnesol | nih.gov |

| Candida albicans | FPP pyrophosphatase | Farnesyl pyrophosphate → Farnesol | asm.org |

| Plants (e.g., Nicotiana tabacum) | Farnesol kinase / Farnesyl phosphate (B84403) kinase | Farnesol → Farnesyl monophosphate → Farnesyl pyrophosphate | pnas.orgtamu.edunih.govnih.gov |

Metabolic Transformations in Biological Systems

Once formed, farnesol can undergo several metabolic transformations within biological systems. These modifications can alter its biological activity and facilitate its excretion.

Glucuronidation is a major pathway for the metabolism of farnesol in humans. nih.govnih.gov This process involves the conjugation of glucuronic acid to the farnesol molecule, which increases its water solubility and aids in its elimination from the body. In vitro studies have shown that farnesol is a substrate for glucuronidation in human liver, kidney, and intestine microsomes. nih.govnih.gov The primary enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. nih.govnih.gov Kinetic analyses have indicated that UGT1A1 is the main isoform involved in farnesol glucuronidation in the liver, while UGT2B7 plays a more significant role in the intestine. nih.gov

| Enzyme | Primary Location of Activity | Reference |

|---|---|---|

| UGT1A1 | Liver | nih.govnih.gov |

| UGT2B7 | Intestine | nih.govnih.gov |

Another metabolic route for farnesol involves the oxidation of its side chain. This can lead to the formation of farnesal (B56415) and subsequently farnesoic acid. researchgate.net Alcohol dehydrogenases are presumed to be involved in the initial oxidation of farnesol to farnesal. Further oxidation can produce farnesol-derived dicarboxylic acids, which can then be excreted in the urine. In some organisms, such as the plant Arabidopsis thaliana, an enzyme called farnesylcysteine lyase can oxidize farnesylcysteine to farnesal and cysteine. researchgate.net

Farnesol has been identified as a potential regulator of cellular metabolism, most notably in the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol and other isoprenoid biosynthesis. nih.gov The degradation of this enzyme is a key feedback mechanism to control cholesterol levels. pnas.org

It has been proposed that farnesol, as a non-sterol isoprenoid, can accelerate the degradation of HMG-CoA reductase. nih.govnih.gov Studies in cultured cells have shown that the addition of farnesol leads to a rapid, dose-dependent degradation of the enzyme. nih.govnih.govresearchgate.net This effect is thought to be a crucial part of the regulated degradation process that is dependent on both a sterol and a non-sterol derivative of mevalonate. researchgate.net However, some studies in animal models have yielded conflicting results. For instance, one study found that while inhibiting squalene synthase (which leads to an accumulation of farnesol) decreased the half-life of HMG-CoA reductase in rat liver, direct administration of high doses of farnesol did not have the same effect. nih.gov This suggests that the regulatory role of farnesol in HMG-CoA reductase degradation may be complex and context-dependent.

Comparative Biosynthesis Across Different Organisms (e.g., plants, animals, fungi)

The production of (E,E)-farnesol, while originating from the common precursor farnesyl pyrophosphate (FPP), exhibits significant variations in its enzymatic catalysis, subsequent metabolic fate, and regulatory control across plants, animals, and fungi. These differences underscore the distinct physiological functions farnesol and its derivatives fulfill in each kingdom.

In Fungi, particularly in the well-studied yeast Candida albicans, farnesol biosynthesis is intricately linked to the ergosterol (B1671047) pathway. FPP, an intermediate in this pathway, is dephosphorylated to farnesol by phosphatases. One such identified enzyme is Dpp3. researchgate.net This conversion is a crucial step in the production of farnesol as a quorum-sensing molecule that regulates morphological transitions, such as the yeast-to-hyphae switch. wikipedia.org Studies have shown that inhibition of downstream enzymes in the ergosterol pathway leads to an accumulation of FPP and a subsequent increase in farnesol production. researchgate.net Notably, fungi appear to lack a farnesol salvage pathway, meaning they cannot readily convert farnesol back to FPP. frontiersin.orgresearchgate.net

In Animals, the biosynthesis of farnesol is a key step in the production of various essential molecules. In vertebrates, FPP is a precursor for the synthesis of cholesterol and other steroids. nih.gov In insects, however, the pathway takes a different turn. Insects lack the enzyme squalene synthase and are therefore incapable of producing cholesterol de novo. Instead, FPP is a direct precursor for the biosynthesis of juvenile hormones, which are crucial for development and reproduction. nih.gov The conversion of FPP to farnesol in insects is catalyzed by specific farnesyl pyrophosphate phosphatases (FPPases). For instance, the phosphatase Phos15739 has been identified in Drosophila melanogaster, and AaFPPase-1 in the mosquito Aedes aegypti, as being responsible for this hydrolysis. nih.govfiu.edunih.gov

In Plants, the biosynthesis of farnesol is part of the vast and complex network of terpenoid metabolism. Farnesol can be produced from FPP by the action of terpene synthases. For example, the terpene synthase 1 (TPS1) from maize (Zea mays) has been shown to produce (E,E)-farnesol along with other sesquiterpenes. nih.gov A significant distinction in plants is the presence of a farnesol salvage pathway. This pathway, involving the enzymes farnesol kinase and farnesol phosphate kinase, allows plants to convert farnesol back into FPP, providing a mechanism for regulating farnesol levels and redirecting it into other metabolic pathways as needed. frontiersin.orgpnas.org This salvage pathway has not been identified in fungi. frontiersin.org

The following interactive data table provides a comparative overview of the key aspects of (E,E)-farnesol biosynthesis in plants, animals, and fungi.

| Feature | Plants | Animals | Fungi |

|---|---|---|---|

| Primary Precursor | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) |

| Key Enzymes for Farnesol Production | Terpene Synthases (e.g., TPS1 in Zea mays) nih.gov | Farnesyl Pyrophosphate Phosphatases (e.g., Phos15739 in Drosophila melanogaster, AaFPPase-1 in Aedes aegypti) nih.govfiu.edunih.gov | Phosphatases (e.g., Dpp3 in Candida albicans) researchgate.net |

| Metabolic Context | Sesquiterpenoid biosynthesis | Cholesterol/steroid biosynthesis (vertebrates), Juvenile hormone biosynthesis (insects) nih.gov | Ergosterol biosynthesis, Quorum sensing researchgate.netwikipedia.org |

| Farnesol Salvage Pathway | Present (Farnesol kinase, Farnesol phosphate kinase) frontiersin.orgpnas.org | Not a prominent feature | Absent frontiersin.orgresearchgate.net |

| Primary Role of Farnesol | Volatile signaling molecule, precursor to other sesquiterpenoids | Intermediate in juvenile hormone synthesis (insects) nih.gov | Quorum-sensing molecule wikipedia.org |

Detailed Research Findings

Recent research has further elucidated the nuances of farnesol biosynthesis across these kingdoms. For instance, quantitative studies on Candida albicans have revealed that farnesol production can vary significantly depending on the growth medium and conditions, with concentrations in the range of 10-50 µM being typical. asm.org The pellet-to-supernatant ratio of farnesol can be as high as 12:1, indicating that a substantial amount is retained within the fungal cells. nih.govnih.gov

In the insect Drosophila melanogaster, the FPP phosphatase Phos15739 exhibits a Kcat/Km of 2.1 x 10^5 M⁻¹s⁻¹ for FPP, demonstrating its efficiency in converting the precursor to farnesol. nih.gov The expression of this enzyme is correlated with the titer of juvenile hormone III during development, highlighting its physiological importance. nih.gov Similarly, in Aedes aegypti, the reduction of AaFPPase-1 expression leads to a significant decrease in juvenile hormone biosynthesis. nih.gov

In plants, the characterization of terpene synthases like TPS1 from maize has shown that a single enzyme can produce multiple products, including (E,E)-farnesol. nih.gov The presence of the farnesol salvage pathway in plants, mediated by CTP-dependent kinases, provides a mechanism for the reutilization of farnesol for the biosynthesis of other essential isoprenoids, a metabolic flexibility not observed in fungi. pnas.org

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol and Related Isomers

The carbon skeleton of farnesol (B120207), with its three double bonds, presents a significant challenge in terms of controlling the stereochemistry during synthesis. Two of these double bonds can exist in either an E (trans) or Z (cis) configuration, leading to four possible stereoisomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). While (2E,6E)-farnesol is the most common and commercially available isomer, synthetic methods have been developed to access all four. acs.org

Total synthesis of farnesol often involves the construction of the C15 backbone through the coupling of smaller isoprenoid units. Industrial production may start from linalool (B1675412) or involve the isomerization of nerolidol (B1678203). wikipedia.org Other approaches utilize readily available starting materials like geranylacetone (B162166) and nerylacetone (B1225463) to build the farnesol framework. nih.govresearchgate.net

One established method for extending an isoprenoid chain is the Weiler's acetoacetate (B1235776) dianion alkylation-enol phosphate (B84403) coupling method. orgsyn.org This five-step sequence can be used to convert (E,E)-farnesol into (E,E,E)-geranylgeraniol, demonstrating a reliable C5 chain extension with high E-selectivity. orgsyn.org

A general overview of a synthetic sequence starting from (E,E)-farnesol is presented below:

Bromination : (E,E)-Farnesol is converted to (E,E)-farnesyl bromide. This is typically achieved using reagents like methanesulfonyl chloride, triethylamine, and lithium bromide in an appropriate solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Alkylation : The resulting farnesyl bromide is used to alkylate the dianion of ethyl acetoacetate. orgsyn.org

Enol Phosphate Formation : The β-keto ester from the previous step is converted to an enol phosphate. orgsyn.org

Vinylic Coupling : The enol phosphate undergoes a stereoselective coupling reaction with an organocuprate reagent. orgsyn.org

Reduction : The final ester product is reduced to the corresponding alcohol. orgsyn.org

Achieving specific stereochemistry at the double bonds is a key aspect of farnesol synthesis. Different strategies are employed to favor the formation of E or Z isomers.

The Horner-Wadsworth-Emmons (HWE) reaction is a classical method that generally favors the formation of (E)-olefins. For instance, the reaction of nerylacetone with triethyl phosphonoacetate produces a conjugated ester with the C-2 olefin primarily as the (E)-isomer. Subsequent reduction of this ester yields (2E,6Z)-farnesol. acs.org

Conversely, variations of the Wittig reaction, particularly those utilizing β-oxido ylides, can be employed to favor the synthesis of (Z)-isomers. acs.orgnih.gov This approach has been successfully used to prepare the (2Z,6E) and (2Z,6Z) isomers of farnesol. acs.org A unified synthetic route has also been developed that allows for the stereospecific synthesis of the geometric isomers of farnesyl diphosphate (B83284) by controlling the triflation of a β-ketoester intermediate. acs.org

| Target Isomer | Key Reaction/Strategy | Starting Material Example |

|---|---|---|

| (2E,6E)-Farnesol | Commercially available/various industrial routes | Linalool, Geranylacetone |

| (2E,6Z)-Farnesol | Horner-Wadsworth-Emmons (HWE) reaction | Nerylacetone |

| (2Z,6E)-Farnesol | Modified Wittig reaction (β-oxido ylides) | Geranylacetone |

| (2Z,6Z)-Farnesol | Modified Wittig reaction (β-oxido ylides) | Nerylacetone |

Preparation of Chemical Derivatives and Analogues

The hydroxyl group of farnesol is a key functional handle for the synthesis of various derivatives and analogues, which are crucial for both biological studies and commercial applications.

Farnesyl acetate (B1210297) is a common ester derivative of farnesol, valued for its fragrance properties. google.com The synthesis is a straightforward esterification reaction between farnesol and an acetylating agent. scentree.cochemicalbook.com

Common methods for the preparation of farnesyl acetate include:

Reaction with Acetic Anhydride (B1165640) : Farnesol is treated with acetic anhydride, often in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. orgsyn.org

Acid-Catalyzed Esterification : The reaction can also be catalyzed by a strong acid, such as concentrated sulfuric acid, using acetic acid as the acetylating agent. scentree.co

Due to the presence of two double bonds in the farnesol backbone, farnesyl acetate can also exist as four diastereoisomers: (E,E), (Z,E), (E,Z), and (Z,Z). scentree.co

Farnesyl pyrophosphate (FPP) is a biologically crucial intermediate in the biosynthesis of a vast array of isoprenoids, including sesquiterpenes, sterols, and carotenoids. acs.orgwikipedia.org The synthesis of FPP and its analogues is of great interest for studying the enzymes that utilize this substrate, such as protein farnesyltransferase. acs.org

The general synthetic strategy for FPP analogues involves:

Conversion of the farnesol analogue's primary alcohol to a good leaving group, such as a chloride or bromide.

Displacement of the leaving group with a pyrophosphate salt, such as tris(tetra-n-butylammonium)hydrogen pyrophosphate. acs.orgnih.gov

Researchers have developed synthetic routes to a variety of FPP analogues, including those with modifications to the isoprene (B109036) backbone, such as frame-shifted analogues with altered carbon spacing, and those where isoprene units are replaced with other chemical moieties like triazoles or aromatic groups. nih.govacs.orgnih.gov These analogues are valuable tools for probing the active sites of enzymes and inhibiting their function. nih.gov

In multi-step syntheses involving farnesol or its derivatives, it is often necessary to protect the primary alcohol to prevent it from reacting with reagents intended for other parts of the molecule. The tetrahydropyranyl (THP) ether is a commonly used protecting group for alcohols. wikipedia.orgthieme-connect.de

Protection: The THP group is introduced by reacting the alcohol with 3,4-dihydropyran (DHP) under acidic conditions. organic-chemistry.orgtotal-synthesis.com The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP, forming a stable acetal. total-synthesis.comyoutube.com Common acid catalysts include p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com

Properties and Stability: THP ethers are stable to a wide range of conditions, including strongly basic reagents, organometallics, and hydrides. thieme-connect.deorganic-chemistry.org This stability makes them suitable for use in complex synthetic sequences. A notable drawback is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org

Deprotection: The THP group is readily removed by acidic hydrolysis, regenerating the original alcohol. wikipedia.orgyoutube.com This is typically achieved using mild acidic conditions, such as acetic acid in a mixture of THF and water. thieme-connect.de

| Derivative/Analogue | Synthetic Purpose | Key Reagents |

|---|---|---|

| Farnesyl Acetate | Esterification for fragrance and other applications | Acetic anhydride, pyridine |

| Farnesyl Pyrophosphate Analogues | Biological probes, enzyme inhibitors | Halogenating agent, pyrophosphate salt |

| Farnesol-THP Ether | Protection of the primary alcohol | 3,4-Dihydropyran (DHP), acid catalyst (e.g., TsOH) |

Catalytic Transformations and Semisynthesis from Related Terpenoids (e.g., Geraniol (B1671447) transformations)

The synthesis of 3,7,11-Trimethyldodeca-2,6,10-trien-1-ol, commonly known as farnesol, from other readily available terpenoids is a significant area of research, driven by the compound's importance in various industries. Geraniol, a monoterpene alcohol, serves as a primary precursor for the semisynthesis of farnesol and other more complex terpenes. Catalytic conversion processes are central to these transformations, offering pathways to desirable products under specific reaction conditions.

The catalytic transformation of geraniol can lead to a variety of products through reactions such as dehydration, isomerization, and cyclization. researchgate.net The use of micro- and micro-mesoporous beta-type zeolites has been investigated for the liquid-phase conversion of geraniol. researchgate.net These studies have shown that geraniol can be converted into several compounds, including terpene hydrocarbons, linalool, nerol, and notably, sesquiterpene alcohols like (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol. researchgate.net

Research conducted in a nitrogen or argon atmosphere at temperatures ranging from 27-150°C demonstrated the efficacy of beta-type zeolites in this conversion. researchgate.net Specifically, over beta-type micro- and micro-mesoporous zeolites BEA-150 and RBEA-150, geraniol was converted to C15H26O alcohols, including trans, trans-Farnesol, with selectivities of approximately 33% and 27%, respectively. researchgate.net The conversion of geraniol in the presence of micro- and mesoporous zeolites of the BEA type has been reported to reach as high as 99%. nih.gov

The reaction pathway involves the dimerization and subsequent transformation of geraniol. This process can yield not only farnesol but also other sesquiterpenoids like (2E,6E)-6,11-dimethyldodeca-2,6,10-trien-1-ol. nih.govicm.edu.pl The selectivity towards different products is influenced by the catalyst's properties, such as its textural and acidic characteristics, as well as reaction parameters like temperature and reaction time. researchgate.netresearchgate.net For instance, studies using natural minerals as catalysts have also been explored, indicating a broader range of catalytic materials for these transformations. researchgate.net

The table below summarizes the key findings from catalytic conversion studies of geraniol to produce 3,7,11-Trimethyldodeca-2,6,10-trien-1-ol and related compounds.

| Catalyst | Precursor | Key Products | Reaction Conditions | Selectivity/Conversion Rate | Reference |

|---|---|---|---|---|---|

| Beta-type microporous zeolites (BEA-150) | Geraniol | (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol, (2E,6E)-6,11-Dimethyl-2,6,10-dodecatrien-1-ol, Linalool, Nerol | Liquid phase, N2 or Ar atmosphere, 27-150°C | ~33% selectivity for C15H26O alcohols | researchgate.net |

| Beta-type micro-mesoporous zeolites (RBEA-150) | Geraniol | (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol, (2E,6E)-6,11-Dimethyl-2,6,10-dodecatrien-1-ol, Linalool, Nerol | Liquid phase, N2 or Ar atmosphere, 27-150°C | ~27% selectivity for C15H26O alcohols | researchgate.net |

| Micro- and mesoporous zeolites of the BEA type | Geraniol | (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol, (2E,6E)-6,11-dimethyldodeca-2,6,10-triene-1-ol, Linalool, Nerol | Solvent-free, N2 and Ar atmosphere, 27-150°C, 1-2 hours | Up to 99% conversion of Geraniol | nih.govicm.edu.pl |

Due to the high specificity of the chemical compound "this compound," publicly available experimental data for the advanced analytical techniques requested is not found in scientific literature and spectral databases. The available data predominantly pertains to more common isomers, such as Farnesol (3,7,11-Trimethyldodeca-2,6,10-trien-1-ol) and Nerolidol (3,7,11-Trimethyldodeca-1,6,10-trien-3-ol), which possess different chemical structures and, therefore, different spectral properties.

To maintain scientific accuracy and adhere strictly to the provided outline for the specified compound, it is not possible to generate the requested article with the required detailed research findings and data tables. Substituting data from other isomers would be scientifically inaccurate and would not represent the true analytical characterization of this compound.

Advanced Analytical Characterization and Structural Elucidation

Chromatographic Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of farnesol (B120207). Reverse-phase (RP) HPLC methods are particularly effective for its separation and quantification. sielc.comsielc.com These methods typically utilize a non-polar stationary phase and a polar mobile phase.

Research has demonstrated successful analysis of farnesol using a simple isocratic mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com The purity of farnesol can also be confirmed using HPLC, with standards often available at ≥98% purity. selleckchem.com This chromatographic method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Mode | Isocratic | dntb.gov.uanih.gov |

| Detection | UV (e.g., 215 nm) or Mass Spectrometry (MS) | dntb.gov.uanih.gov |

| Note | For MS-compatibility, formic acid can replace phosphoric acid. | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of farnesol, including higher resolution, increased sensitivity, and faster analysis times. These methods are particularly valuable for complex analyses such as degradation kinetic studies and bioanalytical determinations in matrices like vaginal fluid. dntb.gov.uanih.govnih.gov

A validated UPLC-DAD (Diode-Array Detection) method has been developed for stability and kinetic studies of farnesol. dntb.gov.uanih.gov This method employs an isocratic mobile phase and detection at a wavelength of 215 nm. nih.gov For highly sensitive and selective analysis in biological samples, UHPLC has been coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.govresearchgate.net This approach was optimized to overcome interference from matrix components and successfully quantify farnesol in samples with a volume as small as 50 μL. nih.govresearchgate.net The use of columns with smaller particle sizes (e.g., 3 µm) is a key feature of these fast UPLC applications. sielc.com

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Method | UHPLC-DAD | Degradation Kinetic & Stability Studies | dntb.gov.uanih.gov |

| Mobile Phase | Isocratic | Degradation Kinetic & Stability Studies | nih.gov |

| Detection | DAD at 215 nm | Degradation Kinetic & Stability Studies | nih.gov |

| Method | UHPLC-MS/MS | Bioanalytical (e.g., in vaginal fluid) | nih.govresearchgate.net |

| Stationary Phase | Charged hybrid modified with pentafluorophenyl group | Bioanalytical | nih.gov |

| Elution | Optimized Gradient | Bioanalytical | nih.gov |

Thermodynamic and Phase Equilibrium Studies

Understanding the thermodynamic properties of farnesol, such as its solubility and phase behavior in different solvent systems, is essential for designing extraction, purification, and formulation processes.

Solubility in Supercritical Fluids (e.g., Carbon Dioxide)

The solubility of farnesol in supercritical carbon dioxide (SC-CO₂) has been investigated using static-analytic methods. acs.orgacs.org This data is crucial for developing supercritical fluid extraction processes. The solubility is highly dependent on both pressure and temperature.

Studies show that the mole fraction of farnesol in the saturated CO₂-rich phase increases significantly with pressure. acs.orgresearchgate.net For instance, at a constant temperature of 333 K, the mole fraction of farnesol increased from 0.13 x 10⁻³ at 11.4 MPa to 1.91 x 10⁻³ at 26.0 MPa. acs.orgresearchgate.net Farnesol also exhibits a temperature-crossover point at approximately 17 MPa. acs.orgacs.org Below this pressure, solubility increases with temperature, while above this pressure, solubility decreases as temperature rises.

| Pressure (MPa) | Mole Fraction (y₂) | Reference |

|---|---|---|

| 11.4 | 0.13 x 10⁻³ | acs.orgresearchgate.net |

| 26.0 | 1.91 x 10⁻³ | acs.orgresearchgate.net |

Structure Activity Relationship Studies of 3,7,11 Trimethyldodeca 2,6,11 Trien 1 Ol and Its Analogues

Impact of Stereochemical Differences on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. In the case of farnesol (B120207), which possesses two double bonds at positions 2 and 6, the geometry around these bonds can be either E (trans) or Z (cis), leading to different stereoisomers. Research has demonstrated that these stereochemical variations can have a profound impact on biological activity.

A key example of this is seen in farnesol's quorum-sensing activity in the fungus Candida albicans. Studies have revealed that only the (2E,6E)-isomer of farnesol exhibits significant quorum-sensing molecule (QSM) activity, inhibiting the transition from yeast to hyphal form. unl.edu In contrast, other stereoisomers are significantly less active or may even antagonize the effect of the active isomer. unl.edu This high degree of stereospecificity suggests a precise interaction with a biological receptor.

Further evidence for the importance of stereochemistry comes from studies on the molecular target of farnesol in C. albicans, the adenylyl cyclase Cyr1p. The bioactive (2E,6E)-isomer was found to be three times more potent at inhibiting Cyr1p than a mixture of isomers, with a 50% inhibitory concentration (IC50) of 17 µM compared to 60 µM for the mixture. bham.ac.uk

| Compound | Stereochemistry | Biological Activity (Target) | Potency (IC50) |

|---|---|---|---|

| Farnesol | (2E,6E) | Quorum Sensing Inhibition (Cyr1p) | 17 µM |

| Farnesol | Isomeric Mixture | Quorum Sensing Inhibition (Cyr1p) | 60 µM |

Correlations between Structural Modifications and Bioactivity Profiles

One comprehensive study analyzed 40 natural and synthetic analogues of farnesol for their ability to inhibit germ tube formation in C. albicans. unl.edu The findings highlighted several key structural features that influence activity:

Modifications at the C1 position: Altering the primary alcohol at the C1 position to other functional groups such as a carboxylic acid (farnesoic acid), an amide, or a methyl ester generally leads to a decrease in QSM activity. unl.edu

Saturation of double bonds: Hydrogenation of the 2,3-double bond also results in a significant reduction in activity. unl.edu

Introduction of heteroatoms: The replacement of carbon atoms with sulfur (thia analogues) at various positions in the carbon chain can be well-tolerated, with some analogues retaining significant QSM activity. For instance, a 4-thia analogue with a methyl group at the 3-position showed considerable activity. unl.edu

In a different context, the derivatization of farnesol has been explored to inhibit the metabolism of all-trans-retinoic acid (atRA), a compound with anticancer potential. The synthesis of suc-farnesol and mal-farnesol, by conjugating farnesol with succinic anhydride (B1165640) and maleic anhydride respectively, resulted in compounds with a significantly enhanced ability to inhibit atRA metabolism compared to farnesol itself. nih.gov This suggests that the addition of a carboxylic acid moiety can be a key modification for this specific biological target.

Fluorescent analogues of farnesol have also been synthesized to probe its mode of action. These analogues, which maintain the approximate size and hydrophobicity of farnesol, have shown potent quorum-sensing activity. For example, a polyene oxime analogue demonstrated an IC50 for the inhibition of germ-tube formation as low as 10 µM. nih.gov

| Analogue | Structural Modification | Biological Activity | Observed Effect |

|---|---|---|---|

| Farnesoic Acid | C1-OH replaced by COOH | Quorum Sensing Inhibition | Reduced activity |

| 2,3-dihydrofarnesol | Saturation of 2,3-double bond | Quorum Sensing Inhibition | Reduced activity |

| 4-Thia Farnesol Analogue | Carbon at position 4 replaced by Sulfur | Quorum Sensing Inhibition | Activity retained |

| Suc-farnesol | Esterification with succinic anhydride | Inhibition of atRA metabolism | Significantly enhanced activity |

| Mal-farnesol | Esterification with maleic anhydride | Inhibition of atRA metabolism | Significantly enhanced activity |

| Polyene Oxime Analogue | Extended polyene system with oxime | Quorum Sensing Inhibition | Potent activity (IC50 ~10 µM) |

Design and Synthesis of Novel Derivatives for Targeted Biological Actions

Building upon the knowledge gained from SAR studies, scientists have been able to design and synthesize novel derivatives of farnesol with specific biological targets in mind. This rational design approach aims to create molecules with improved efficacy, selectivity, and pharmacokinetic properties.

A significant area of focus has been the development of farnesol analogues as anticancer agents. Since the farnesylation of proteins like Ras is crucial for their function in cell growth and proliferation, inhibitors of the enzyme responsible, farnesyltransferase (FTase), are of great interest. nih.gov Researchers have synthesized farnesol analogues where isoprene (B109036) units are replaced by triazole rings using "click chemistry." nih.govresearchgate.net These modifications are designed to create more polar molecules that can effectively inhibit FTase. nih.gov Other novel farnesol and geranylgeraniol (B1671449) analogues have also been developed as potential anticancer agents that target protein prenylation. acs.org

Another innovative approach involves the use of farnesol in targeted drug delivery systems. To overcome the challenges of farnesol's low aqueous solubility and to enhance its efficacy against biofilms, farnesol-loaded nanoparticles have been developed. nih.govnih.gov These nanoparticles can be designed to release farnesol in a pH-dependent manner, targeting the acidic microenvironment of cariogenic biofilms. nih.gov This strategy has been shown to be significantly more effective at disrupting Streptococcus mutans biofilms and preventing dental caries in animal models compared to free farnesol. nih.gov

The design of fluorescent farnesol analogues represents another targeted application. These molecules are engineered to retain the biological activity of farnesol while possessing fluorescent properties that allow for their visualization within cells. nih.govunl.edu This enables researchers to study the uptake, distribution, and localization of farnesol, providing valuable insights into its mechanism of action. nih.gov

Advanced Research Methodologies and Emerging Trends

In Vitro Model Systems for Investigating Biological Effects

In vitro model systems are indispensable tools for the controlled investigation of the biological activities of 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol at the cellular and subcellular levels. These models allow for the detailed examination of its effects on various cell types, including both healthy and cancerous human cells, as well as on microbial biofilms.

Studies have demonstrated that this compound exhibits dose-dependent effects on cancer cell lines. For instance, it has been shown to reduce the viability of Saos-2 (osteosarcoma) and HCT-116 (colon carcinoma) cells in a concentration-dependent manner. researchgate.net Research on human lung cancer (A549) and colon adenocarcinoma (Caco-2) cell lines revealed that while certain concentrations of the compound reduced proliferation, higher concentrations paradoxically induced growth more than the control. nih.gov Notably, across a wide range of doses, it did not suppress the growth of healthy human lung epithelial BEAS-2B cells, suggesting a degree of cancer cell-specific targeting. researchgate.netnih.gov Further investigations using transmission electron microscopy (TEM) on cancer cell lines treated with an IC50 dose of this compound have shown findings indicative of both autophagy and apoptosis, while normal findings were observed in the healthy BEAS-2B cell line. nih.gov

Beyond its effects on mammalian cells, in vitro studies have also explored the impact of this compound on microbial biofilms. It has been shown to significantly decrease the metabolic activity of both single-species biofilms of Candida albicans and Escherichia coli. nih.govresearchgate.net While its effect on dual-species biofilms of these organisms was less pronounced compared to single-species biofilms, its activity was found to be more potent than either amphotericin B or ampicillin. nih.govresearchgate.net

| Cell Line/Biofilm | Organism | Observed Effects of this compound | Reference |

|---|---|---|---|

| A549 (Lung Carcinoma) | Human | Dose-dependent reduction in proliferation; induction of autophagy and apoptosis. | nih.gov |

| Caco-2 (Colon Adenocarcinoma) | Human | Dose-dependent reduction in proliferation; induction of autophagy and apoptosis. | nih.gov |

| BEAS-2B (Healthy Lung Epithelial) | Human | No significant suppression of cellular growth; rather, an increase was observed. | researchgate.netnih.gov |

| Saos-2 (Osteosarcoma) | Human | Significant reduction in viability in a dose-dependent manner. | researchgate.net |

| HCT-116 (Colon Carcinoma) | Human | Significant reduction in viability in a dose-dependent manner. | researchgate.net |

| Candida albicans Biofilm | Fungus | Significant decrease in metabolic activity and reduction in preformed biofilm. | nih.govresearchgate.net |

| Escherichia coli Biofilm | Bacteria | Significant decrease in metabolic activity and reduction in preformed biofilm. | nih.govresearchgate.net |

| C. albicans and E. coli Dual-Species Biofilm | Fungus/Bacteria | Less effective than on single-species biofilms, but stronger than amphotericin B or ampicillin. | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become powerful tools for understanding the behavior of this compound at the atomic level. These in silico approaches provide valuable insights into its conformational preferences and its interactions with biological macromolecules.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, offering a detailed view of conformational changes and intermolecular interactions. MD studies have revealed that this compound is an intrinsically flexible molecule. nih.gov In an unbound state in solution, it does not have a well-defined conformation. nih.gov However, upon binding to an enzyme such as farnesyltransferase (FTase), its conformational space is significantly reduced, and it assumes a more extended conformation within the binding site. nih.gov

MD simulations have also been instrumental in exploring the interactions of this compound with various protein targets. For instance, simulations have been used to assess its potential as an anticancer agent by studying its interaction with the mTOR (mammalian target of rapamycin) protein and its downstream effectors. researchgate.netnih.gov These studies have shown that this compound can be stably trapped within the active site of the protein, suggesting a strong and stable interaction. researchgate.netnih.gov The binding affinity of this compound to mTOR has been calculated to be -9.66 kcal/mol. researchgate.netnih.gov

| Protein Target | Key Findings from MD Simulations | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Farnesyltransferase (FTase) | Assumes an extended conformation with restricted rotation upon binding; conformational space is significantly reduced compared to the unbound state. | Not specified | nih.gov |

| mTOR | Maintains a consistent binding orientation, indicating a strong and stable interaction; trapped within the active site. | -9.66 | researchgate.netnih.gov |

| p70S6K (downstream of mTOR) | Stable interaction within the active site. | -7.4 | researchgate.netnih.gov |

| eIF4E (downstream of mTOR) | Stable interaction within the active site. | -7.8 | researchgate.netnih.gov |

In silico screening methods, including molecular docking, are utilized to predict the binding affinity and orientation of small molecules like this compound to the active sites of proteins. These computational techniques are crucial in identifying potential biological targets and in the early stages of drug discovery.

Molecular docking studies have been conducted to explore the affinity of this compound towards various protein targets implicated in disease. For example, its binding to proteins involved in inflammation and cellular signaling has been investigated. nih.gov Docking analyses have explored its interaction with the pyrin domain (PYD) of ASC1 and NLRP3, which are components of the inflammasome, as well as with TGF-β and PPARγ. nih.gov These in silico approaches provide a rational basis for understanding the compound's multifaceted biological activities and guide further experimental validation. While specific virtual libraries designed around the this compound scaffold are not extensively documented in the provided sources, the principles of in silico screening are fundamental to such endeavors.

Omics Approaches (e.g., Metabolomics for pathway elucidation)

Omics technologies, particularly metabolomics, offer a systems-level understanding of the biochemical changes induced by this compound. Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system, providing a functional readout of the cellular state.

Metabolomic studies have been employed to investigate the metabolic response of the fungus Candida albicans to this compound. researchgate.netnih.gov When hyphal formation is suppressed by this compound, a general up-regulation of central carbon metabolic pathways is observed. researchgate.netnih.gov Furthermore, metabolic pathways involved in lipid metabolism appear to be specifically affected. researchgate.netnih.gov

In another study, untargeted metabolomics was used to explore the mechanisms by which this compound protects the intestinal epithelium from invasion by C. albicans. amegroups.orgnih.gov The analysis of Caco-2 cells co-cultured with C. albicans and treated with this compound revealed significant changes in the metabolic profile. nih.gov Key differential metabolites identified included acetylcarnitine, linoleic acid, and L-glutamate. nih.gov These findings suggest that this compound may exert its protective effects by modulating metabolic pathways such as fatty acid biosynthesis and linoleic acid metabolism. nih.gov

| Biological System | Key Findings from Metabolomics | Affected Metabolic Pathways | Reference |

|---|---|---|---|

| Candida albicans | General up-regulation of central carbon metabolic pathways when hyphal formation is suppressed. | Central carbon metabolism, Lipid metabolism | researchgate.netnih.gov |

| Caco-2 cells + C. albicans | Reversal of metabolic changes induced by C. albicans; identification of key differential metabolites. | Fatty acid biosynthesis, Linoleic acid metabolism, Glutathione (B108866) metabolism | amegroups.orgnih.gov |

Biocatalysis and Green Chemistry Approaches in Production and Transformation

The principles of green chemistry and biocatalysis are increasingly being applied to the synthesis and transformation of this compound and related compounds. These approaches aim to develop more sustainable and environmentally friendly processes compared to traditional chemical methods.

Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. chemistryjournals.net This reduces the need for harsh reagents and minimizes waste generation. chemistryjournals.net The large-scale production of this compound can be achieved through both chemical synthesis and metabolic engineering approaches. nih.gov For instance, a novel biosynthetic pathway for this compound has been constructed in Escherichia coli utilizing endogenous phosphatases PgpB and YbjG, which can hydrolyze farnesyl diphosphate (B83284) to the desired alcohol. nih.gov

Green chemistry principles are also evident in the transformation of this compound into other valuable compounds. For example, heteropoly acids have been used as environmentally friendly and active homogeneous catalysts for the synthesis of α-bisabolol from this compound. researchgate.net This method operates under mild, near-ambient conditions and can yield high conversions. researchgate.net The use of biocatalysts and green chemistry methodologies represents a significant step towards the sustainable production of fine chemicals derived from or related to this compound. chemistryjournals.netfrontiersin.org

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of nerolidol (B1678203) originates from the isoprenoid pathway, utilizing farnesyl diphosphate (B83284) (FPP) as a direct precursor. nih.govresearchgate.net In plants, this process can occur through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov While several nerolidol synthase (NES) enzymes, a type of terpene synthase (TPS), have been identified in various plants like kiwifruit (Actinidia chinensis) and snapdragon (Antirrhinum majus), the full diversity of these enzymes across the plant and microbial kingdoms is far from understood. nih.govnih.gov

Future research should prioritize the discovery and characterization of novel NES enzymes with unique catalytic properties, such as enhanced substrate specificity or efficiency. For example, studies have identified bifunctional enzymes like AmNES/LIS-1 in snapdragon, which is localized in the cytosol and is responsible for nerolidol biosynthesis from FPP. nih.gov Concurrently, its nearly identical counterpart, AmNES/LIS-2, is located in the plastids and synthesizes linalool (B1675412) from geranyl diphosphate (GPP). nih.gov Exploring organisms from unique ecological niches could unveil enzymes with novel specificities.

Furthermore, the regulatory networks governing nerolidol biosynthesis are complex and warrant deeper investigation. The expression of the tps1 gene in maize, which encodes a (3S)-(E)-nerolidol synthase, increases significantly in response to herbivore damage. mdpi.com This induced defense mechanism highlights a sophisticated regulatory control. Future studies should aim to identify the transcription factors, signaling molecules, and epigenetic modifications that control the spatial and temporal expression of NES genes. nih.gov A comprehensive analysis of these gene regulatory networks could provide strategies for enhancing the production of specific nerolidol isomers in cultivated plants or microbial systems. nih.govresearchgate.net

Development of Sustainable and Efficient Synthetic Methodologies for Specific Isomers

Industrial demand for nerolidol, used in fragrances, flavorings, and as a precursor for vitamins E and K1, necessitates efficient production methods. nih.govwikipedia.orgacs.org Traditional chemical synthesis often starts from precursors like linalool or geranylacetone (B162166) but can be expensive and generate low yields. nih.govmdpi.com A key challenge lies in controlling the stereochemistry, as nerolidol has four stereoisomers—(3R,6Z), (3S,6Z), (3R,6E), and (3S,6E)—due to a chiral center and a central double bond. herts.ac.uk

The development of sustainable and isomer-specific synthetic methodologies is a critical future direction. Biotechnological production using engineered microorganisms offers a promising alternative to chemical synthesis. herts.ac.uk Researchers have successfully engineered various hosts, including:

Yarrowia lipolytica : Through a combination of protein and metabolic engineering, a titer of 11.1 g/L of trans-nerolidol was achieved. acs.org

Escherichia coli : Systematic engineering led to the production of approximately 16 g/L of nerolidol in two-phase extractive fed-batch fermentation. acs.org

Corynebacterium glutamicum : Metabolic engineering combined with optimization of trace elements in the culture medium resulted in a trans-nerolidol titer of 0.41 g/L in fed-batch fermentation. frontiersin.org

Future work should focus on optimizing these microbial platforms by refining precursor supply pathways, engineering more efficient nerolidol synthases, and improving fermentation processes. acs.orgfrontiersin.org Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, could also provide novel routes to specific, high-purity nerolidol isomers. nih.gov Furthermore, assessing the environmental impact of these bio-based methods is crucial; biotechnological production of similar compounds has been reported to reduce greenhouse gas emissions significantly compared to traditional chemical synthesis. herts.ac.uk

Identification of Novel Biological Targets and Signaling Cascades in Diverse Organisms

Nerolidol exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. nih.govmdpi.comnih.gov However, the precise molecular targets and signaling pathways it modulates are often not fully elucidated.

A significant area for future research is the identification of novel protein targets for nerolidol's various isomers. One study utilized reverse pharmacophore mapping to predict potential biological targets for nerolidol isomers, identifying proteins such as aldo-keto reductase family 1 member C2 (AKR1C2) and serum albumin. nih.gov Experimental validation of these predicted targets is a necessary next step. Research has shown nerolidol can inhibit human neutrophil activation and chemotaxis, suggesting it modulates inflammatory responses, potentially through kinase signaling pathways like the MAPK cascade. nih.govresearchgate.net

In insects, nerolidol has been shown to function as an analog of juvenile hormone (JH) in Spodoptera exigua. nih.govmdpi.com It appears to disrupt insect development by altering the expression of juvenile hormone esterase (JHE)-family genes, leading to hormonal imbalances. nih.govmdpi.com Further investigation into these mechanisms could lead to the development of novel, targeted biopesticides. nih.gov In tea plants, (E)-nerolidol acts as a volatile signal that induces defense responses against insects and pathogens by activating MAPK and inducing jasmonic acid and abscisic acid signaling. scienceopen.com Exploring these signaling cascades in other plant species could reveal conserved defense mechanisms.

Comprehensive Understanding of Ecological Roles and Environmental Fate

Nerolidol plays diverse and crucial roles in ecological interactions. It is a key component of floral scents that attract pollinators and is also produced by plants as a defense compound against herbivores. mdpi.commonash.edusemanticscholar.org For instance, after being induced by herbivore damage, nerolidol can be converted into (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a volatile that protects plants. nih.govmdpi.commonash.edu It also functions as a sex pheromone for certain species of mites, a property that has been harnessed for pest control. epa.gov

While these roles are established, a more comprehensive understanding of its function in complex ecosystems is needed. Research should investigate how nerolidol mediates tritrophic interactions (plant-herbivore-predator) and its influence on microbial communities in the phyllosphere and rhizosphere. The specific roles of different nerolidol isomers in these interactions are largely unknown and represent a significant research gap.

Regarding its environmental fate, nerolidol is considered to be of low concern. epa.govepa.gov It is naturally widespread in plants and is expected to decompose quickly in the environment. epa.gov The U.S. Environmental Protection Agency (EPA) notes that its high volatility prevents the persistence of residues. epa.gov However, more detailed studies on its degradation pathways in soil and aquatic systems, and the potential formation of transformation products, would provide a more complete environmental profile.

Interdisciplinary Approaches in Sesquiterpenoid Chemical Biology Research

Advancing the understanding of nerolidol and other sesquiterpenoids requires a highly interdisciplinary approach, integrating knowledge from chemistry, biology, ecology, and engineering.

Future success in this field will depend on the synergy of multiple disciplines:

Synthetic Biology and Metabolic Engineering: To create efficient microbial cell factories for sustainable production of specific isomers. acs.orgacs.org This involves genomics, proteomics, and sophisticated pathway modeling.

Chemical Synthesis and Catalysis: To develop novel, efficient, and stereoselective chemical or chemoenzymatic routes for isomers that are difficult to produce biologically. nii.ac.jpresearchgate.net

Molecular and Cellular Biology: To elucidate the mechanisms of action and identify the protein targets and signaling pathways affected by nerolidol in various organisms, from microbes to plants and animals. nih.govnih.gov

Ecology and Environmental Science: To understand the complex roles of nerolidol in ecosystems and to fully characterize its environmental fate and impact. scienceopen.comepa.gov

Computational Chemistry and Bioinformatics: To predict protein targets, model enzyme-substrate interactions, and analyze large-scale transcriptomic and metabolomic data to understand regulatory networks. researchgate.netnih.gov

By combining these approaches, researchers can move beyond studying nerolidol in isolation and begin to understand its function within the broader context of complex biological and ecological systems. This integrated strategy will be key to unlocking the full potential of nerolidol and other sesquiterpenoids for applications in medicine, agriculture, and industry. monash.edunih.gov

Q & A

Q. What are the established synthetic routes for 3,7,11-trimethyldodeca-2,6,11-trien-1-ol, and how can reaction conditions be optimized for yield?

This sesquiterpene alcohol is typically synthesized via isoprenoid building blocks or enzymatic pathways. Key methods include farnesyl pyrophosphate cyclization or stereoselective reduction of ketone intermediates. Optimization involves controlling reaction temperature (e.g., 25–40°C for enzymatic synthesis) and solvent polarity to favor intramolecular cyclization . GC-MS and NMR (¹H, ¹³C) are critical for tracking intermediates.

Q. How is the structural characterization of this compound validated in experimental settings?

X-ray crystallography and 2D NMR (COSY, HSQC) resolve stereochemical ambiguities, particularly at the C2, C6, and C11 double bonds. Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) confirms molecular fingerprints. For example, IR spectroscopy identifies hydroxyl stretches (~3400 cm⁻¹) and conjugated diene absorption (~1650 cm⁻¹) .

Q. What biological systems are used to study its role as a signaling molecule or antimicrobial agent?

Drosophila melanogaster and Candida albicans are common models. In Drosophila, it regulates juvenile hormone pathways, assessed via RNAi knockdowns and LC-MS quantification. Antimicrobial activity is tested using disk diffusion assays (e.g., MIC values against Staphylococcus aureus) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact synthetic outcomes and bioactivity?

The C6-C7 trans configuration enhances antimicrobial efficacy but reduces solubility. Chiral HPLC (e.g., Chiralpak AD-H column) separates isomers, while molecular docking predicts binding affinity differences to microbial enzymes like cytochrome P450 .

Q. What methodological approaches resolve contradictions in reported anticancer activity (e.g., pro-apoptotic vs. proliferative effects)?

Dose-dependent studies (0.1–100 µM) in cancer cell lines (e.g., MCF-7) with flow cytometry (Annexin V/PI staining) clarify biphasic effects. Transcriptomic profiling (RNA-seq) identifies pathways like NF-κB or PI3K/Akt that mediate conflicting responses .

Q. How can advanced analytical techniques (e.g., HRMS-MS/MS) quantify trace amounts in biological matrices?

Solid-phase microextraction (SPME) coupled with HRMS-MS/MS achieves detection limits of 0.01 ng/mL in serum. Collision-induced dissociation (CID) fragments at m/z 222.2 → 135.1 validate specificity .

Q. What computational models predict its stability under varying pH and temperature conditions?

Molecular dynamics simulations (AMBER force field) model degradation pathways, such as acid-catalyzed dehydration. Experimental validation uses accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How do researchers mitigate oxidative degradation during long-term storage?

Lyophilization under argon and addition of radical scavengers (e.g., BHT at 0.01% w/v) extend shelf life. Stability is assessed via peroxide value assays and O₂-sensitive fluorescent probes .

Q. What experimental designs evaluate synergistic effects with other terpenoids in pharmacological studies?

Fractional inhibitory concentration (FIC) indices and isobologram analyses quantify synergy with geraniol or limonene. High-content screening (HCS) with live-cell imaging tracks real-time interactions in 3D tumor spheroids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.